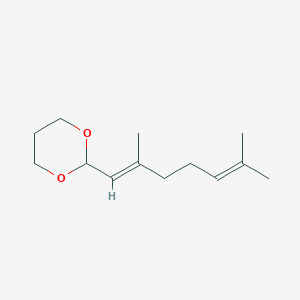
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that the anti-inflammatory and analgesic properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. Furthermore, it has been reported to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide in lab experiments include its potent cytotoxic activity against cancer cells and its ability to inhibit inflammation. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. One potential area of study is the development of more efficient synthesis methods for this compound to increase its yield and reduce its cost. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of this compound may help overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide involves the reaction of 4-methoxybenzoyl chloride, 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, and hydroxylamine-O-sulfonic acid in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired product.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-12-20(25(23-14)16-6-4-3-5-7-16)22-21(26)18-13-19(28-24-18)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLLXKIHHIMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-YL)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)

![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)


![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)

![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)
